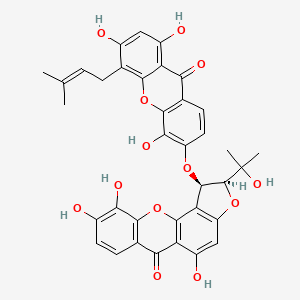
Bijaponicaxanthone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bijaponicaxanthone C involves the dimerization of xanthones . Xanthone dimers are a widespread, structurally-diverse family of natural products . They feature an intriguing variety of linkages between the component xanthones . These synthetically elusive secondary metabolites are of great interest due to their broad array of bioactivities .Molecular Structure Analysis
The molecular structure of Bijaponicaxanthone C is complex, with a molecular weight of 670.62 g/mol . It contains multiple hydroxy groups and a unique xanthone core .Physical And Chemical Properties Analysis
Bijaponicaxanthone C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 670.62 .Applications De Recherche Scientifique
Medicine: Antimicrobial and Cytotoxic Agent
Bijaponicaxanthone C has been identified as a compound with significant antimicrobial properties . It has been isolated from the roots of Hypericum riparium and exhibits both antibacterial and antifungal activities. This makes it a potential candidate for developing new antimicrobial drugs that could be effective against a range of microbial species. Additionally, its cytotoxic activity suggests potential use in cancer therapy, as it could be effective in targeting and destroying cancer cells.
Pharmacology: Therapeutic Applications
In pharmacology, Bijaponicaxanthone C is recognized for its therapeutic potential. Studies have shown that compounds from Hypericum japonicum, which include Bijaponicaxanthone C, possess hepatoprotective, anti-tumor, antibacterial, antiviral, and antioxidant activities . These properties indicate that Bijaponicaxanthone C could be used in the development of treatments for various diseases, including liver disorders, cancer, and infections.
Biochemistry: Enzyme Inhibition
Bijaponicaxanthone C’s biochemical applications are linked to its ability to interact with enzymes and potentially inhibit their activity . This interaction could be harnessed to regulate biological pathways that are crucial in disease progression, making it a valuable tool for biochemical research and drug development.
Agriculture: Growth Enhancement and Disease Prevention
While direct references to Bijaponicaxanthone C’s applications in agriculture are not available, related compounds have been used to enhance plant growth and prevent diseases . By extension, Bijaponicaxanthone C could be researched for similar uses, such as developing natural pesticides or fertilizers that promote healthier crops and yield.
Material Science: Nanoparticle Synthesis
In material science, Bijaponicaxanthone C could potentially play a role in the synthesis of nanoparticles . Its chemical structure might be utilized to create nanoparticles with specific properties for use in electronics, diagnostics, and catalysis.
Environmental Science: Pollutant Removal
Compounds similar to Bijaponicaxanthone C are being explored for their ability to remove pollutants from wastewater . As such, Bijaponicaxanthone C itself may have applications in environmental remediation, particularly in the degradation of organic compounds and heavy metals, contributing to cleaner water sources.
Safety and Hazards
Mécanisme D'action
Target of Action
Bijaponicaxanthone C is a natural compound that has been widely investigated for its promising cytotoxic activity
Mode of Action
It is known that many xanthone structures, including Bijaponicaxanthone C, show promising biological activities . .
Biochemical Pathways
Xanthones, in general, have been found to exhibit various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which suggests it may have good bioavailability.
Result of Action
It is known that xanthones, including bijaponicaxanthone c, have shown promising cytotoxic activity . More research is needed to describe the specific molecular and cellular effects of Bijaponicaxanthone C’s action.
Propriétés
IUPAC Name |
(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMIGYRRSFIAEV-GPOMZPHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of Bijaponicaxanthone C?
A1: Bijaponicaxanthone C is a new bisxanthone isolated from the Hypericum japonicum plant. Its structure was determined to be 6-[1″,5″,6″-trihydroxy-2′′′-(β-hydroxy-β-methylethyl)-2′′′,3′′′-dihydrofuran(5′′′,4′′′,3″,4″)xanthone-3′′′-oxyl]- 1,3,5-trihydroxy-4-isoprenylxanthone []. Unfortunately, the provided abstract doesn't detail the molecular formula, weight, or spectroscopic data for Bijaponicaxanthone C.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

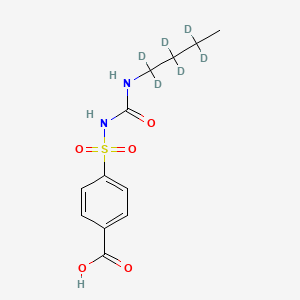

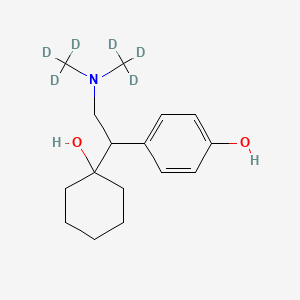
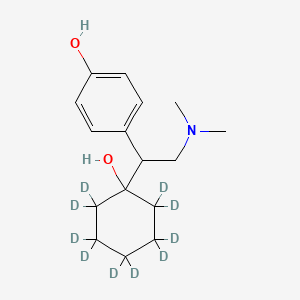



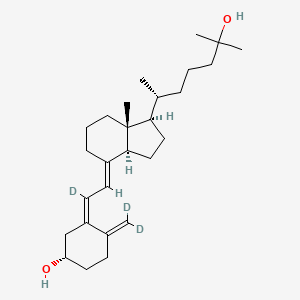

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)
